molecular formula C10H11Cl2N B2847830 [2-(2,4-Dichlorophenyl)cyclopropyl]methanamine CAS No. 1267595-94-7

[2-(2,4-Dichlorophenyl)cyclopropyl]methanamine

Cat. No.: B2847830
CAS No.: 1267595-94-7
M. Wt: 216.11
InChI Key: QQFQGKPYXWBPBJ-UHFFFAOYSA-N
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Description

[2-(2,4-Dichlorophenyl)cyclopropyl]methanamine is a cyclopropane-containing amine derivative with a 2,4-dichlorophenyl substituent. Its hydrochloride salt (CAS 771582-72-0) has a molecular formula of C₁₀H₁₂Cl₃N and molecular weight of 252.6 g/mol, with a purity ≥95% . The compound is synthesized via cyclopropanation reactions starting from 2,4-dichlorobenzaldehyde, followed by amine functionalization .

Properties

IUPAC Name

[2-(2,4-dichlorophenyl)cyclopropyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N/c11-7-1-2-8(10(12)4-7)9-3-6(9)5-13/h1-2,4,6,9H,3,5,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQFQGKPYXWBPBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=C(C=C(C=C2)Cl)Cl)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2,4-Dichlorophenyl)cyclopropyl]methanamine typically involves the reaction of 2,4-dichlorobenzyl chloride with cyclopropylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. Additionally, purification techniques such as distillation or recrystallization are employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

[2-(2,4-Dichlorophenyl)cyclopropyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted positions on the phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines and alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

[2-(2,4-Dichlorophenyl)cyclopropyl]methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of [2-(2,4-Dichlorophenyl)cyclopropyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic pathways.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

The 2,4-dichlorophenyl group in the target compound distinguishes it from analogs with varying substituents:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Purity/Yield Key Properties/Applications
[2-(2,4-Dichlorophenyl)cyclopropyl]methanamine 2,4-Cl₂Ph C₁₀H₁₂Cl₃N 252.6 93.7% HPLC Potential CNS activity ; discontinued
trans-[2-(2,3-Dichlorophenyl)cyclopropyl]methylamine (54) 2,3-Cl₂Ph C₁₀H₁₂Cl₂N 235.1 98.7% HPLC Higher purity suggests better synthetic efficiency
(2-(4-Fluorophenyl)cyclopropyl)methanamine HCl 4-FPh C₁₀H₁₃ClFN 215.7 98% Fluorine enhances metabolic stability
[1-(2-Methoxyphenyl)cyclopropyl]methanamine 2-MeOPh C₁₁H₁₅NO 177.25 N/A Increased lipophilicity; liquid at RT
Cyclopropyl(2,6-Dichlorophenyl)methanamine HCl 2,6-Cl₂Ph C₁₀H₁₂Cl₃N 252.6 N/A Steric hindrance alters receptor binding

Key Observations :

  • Electron-withdrawing vs. electron-donating groups : The 2,4-dichloro substitution (electron-withdrawing) enhances resistance to oxidative metabolism compared to methoxy (electron-donating) analogs .
  • Halogen position : The 2,4-dichloro configuration is common in agrochemicals (e.g., propiconazole ), while 2,6-dichloro derivatives may exhibit altered steric interactions in biological targets .

Biological Activity

[2-(2,4-Dichlorophenyl)cyclopropyl]methanamine, also known as a cyclopropyl derivative with a dichlorophenyl substituent, has garnered significant interest in pharmacological research due to its potential neuroactive properties and other therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic uses.

Chemical Structure and Properties

The compound features a cyclopropyl ring attached to a dichlorophenyl group, contributing to its unique chemical reactivity and biological activity. The rigidity of the cyclopropyl structure may enhance binding affinity to biological targets, making it a candidate for various pharmacological studies.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound often interact with neurotransmitter systems, particularly serotonin receptors. Specific studies have highlighted its potential as a selective agonist for the 5-HT2C receptor, which is linked to various neuropsychiatric conditions.

Key Findings:

  • Neuroactivity : Compounds with similar structures have shown the ability to modulate neurotransmitter systems, suggesting this compound may exhibit similar properties.
  • Receptor Interactions : Binding affinity studies indicate that this compound can interact with various receptors and enzymes, influencing its pharmacodynamics and pharmacokinetics .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals how modifications in its structure can impact its biological activity. For instance:

Compound NameStructural FeaturesBiological Activity
1-(2,4-Dichlorophenyl)cyclobutylamineCyclobutyl instead of cyclopropylPotentially similar neuroactivity
1-(3-Chloro-4-fluorophenyl)cyclopropanamineDifferent halogen substitutionsVarying receptor interactions
1-(2-Methylphenyl)cyclopropanamineMethyl substitution on phenylAltered pharmacological profile

These variations illustrate how halogenation and ring size can significantly influence chemical reactivity and biological activity.

Pharmacological Applications

The potential applications of this compound extend beyond neuropharmacology. Its structural characteristics suggest possible uses in:

  • Medicinal Chemistry : Development of new psychoactive drugs or lead compounds for further modifications.
  • Agricultural Chemistry : Exploration as a pesticide or herbicide due to its interaction capabilities with biological systems.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Neuropharmacological Studies : Research demonstrated that derivatives of this compound exhibited selective agonist activity at the 5-HT2C receptor, indicating potential use in treating mood disorders .
  • In Vivo Efficacy : In models of amphetamine-induced hyperactivity, certain derivatives displayed significant antipsychotic-like activity, suggesting therapeutic relevance in managing psychotic disorders .

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